molecular formula C19H19N3O3 B1341422 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide CAS No. 925200-29-9

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide

Cat. No.: B1341422
CAS No.: 925200-29-9
M. Wt: 337.4 g/mol
InChI Key: YXEYHGAXTVXZKC-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide is a complex organic compound featuring a pyrrolo[3,4-c]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the mesityl group and the pyrrolo[3,4-c]pyridine moiety contributes to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the key interactions is with caspase-3, an enzyme involved in the execution phase of cell apoptosis. The compound acts as a potent inhibitor of caspase-3, thereby potentially modulating apoptotic pathways . Additionally, it interacts with fatty acid amide hydrolase, an enzyme involved in the degradation of fatty acid amides, which are signaling molecules in the endocannabinoid system . These interactions highlight the compound’s potential in regulating cell death and signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to induce apoptosis by inhibiting caspase-3, leading to programmed cell death . It also affects cell signaling pathways, particularly those involved in inflammation and pain, by modulating the activity of fatty acid amide hydrolase . Furthermore, the compound influences gene expression related to apoptotic and anti-inflammatory responses, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound binds to the active site of caspase-3, inhibiting its enzymatic activity and preventing the cleavage of downstream substrates involved in apoptosis . Additionally, it inhibits fatty acid amide hydrolase by binding to its catalytic site, thereby increasing the levels of fatty acid amides and modulating endocannabinoid signaling . These molecular interactions result in the regulation of cell death and inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on caspase-3 and fatty acid amide hydrolase, leading to sustained modulation of apoptotic and inflammatory pathways . Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory pathways.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits caspase-3 and fatty acid amide hydrolase, leading to reduced apoptosis and inflammation . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits are maximized at intermediate doses, while adverse effects become prominent at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases and glucuronosyltransferases play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability and duration of action, affecting its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides, facilitating its uptake into cells . Once inside the cells, it binds to intracellular proteins, leading to its accumulation in specific cellular compartments . These interactions influence the compound’s localization and its ability to exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with caspase-3 and fatty acid amide hydrolase . Additionally, it may be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . These localization patterns influence the compound’s ability to modulate apoptotic and inflammatory pathways effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide typically involves the following steps:

    Formation of the Pyrrolo[3,4-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a dicarbonyl compound under acidic conditions.

    Introduction of the Mesityl Group: The mesityl group can be introduced via a Friedel-Crafts acylation reaction using mesitylene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the pyrrolo[3,4-c]pyridine derivative with a suitable amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mesityl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized mesityl derivatives.

    Reduction: Reduced carbonyl compounds, such as alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide stands out due to the presence of the mesityl group, which enhances its steric and electronic properties, making it more versatile in various applications compared to its analogs.

Properties

IUPAC Name

3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(2,4,6-trimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-11-8-12(2)17(13(3)9-11)21-16(23)5-7-22-18(24)14-4-6-20-10-15(14)19(22)25/h4,6,8-10H,5,7H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEYHGAXTVXZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101125313
Record name 1,3-Dihydro-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2H-pyrrolo[3,4-c]pyridine-2-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925200-29-9
Record name 1,3-Dihydro-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2H-pyrrolo[3,4-c]pyridine-2-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925200-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2H-pyrrolo[3,4-c]pyridine-2-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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